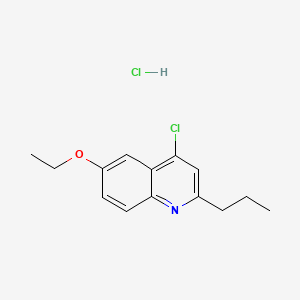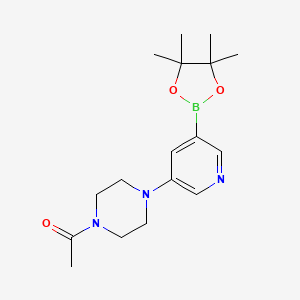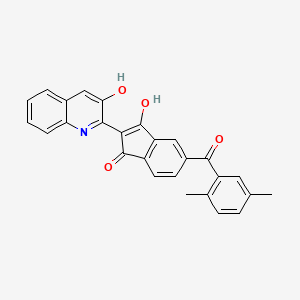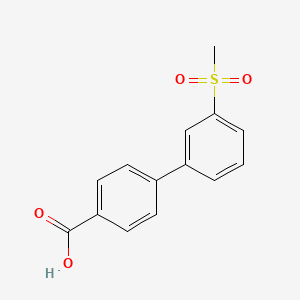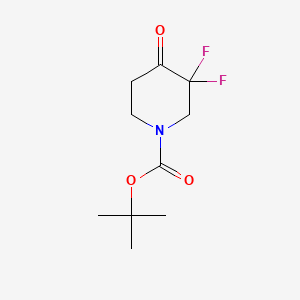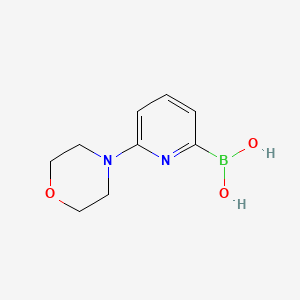
(6-Morpholinopyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Morpholinopyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C9H13BN2O3 . It has an average mass of 208.022 Da and a monoisotopic mass of 208.101929 Da .
Synthesis Analysis
While specific synthesis methods for “(6-Morpholinopyridin-2-yl)boronic acid” were not found, boronic acids are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “(6-Morpholinopyridin-2-yl)boronic acid” consists of a boronic acid group attached to a pyridine ring, which is further substituted with a morpholine ring .Chemical Reactions Analysis
Boronic acids, such as “(6-Morpholinopyridin-2-yl)boronic acid”, are known to participate in Suzuki–Miyaura coupling reactions . In these reactions, boronic acids react with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .Physical And Chemical Properties Analysis
“(6-Morpholinopyridin-2-yl)boronic acid” has a molecular formula of C9H13BN2O3, an average mass of 208.022 Da, and a monoisotopic mass of 208.101929 Da .Mechanism of Action
Safety and Hazards
While specific safety data for “(6-Morpholinopyridin-2-yl)boronic acid” was not found, boronic acids in general can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with appropriate personal protective equipment and in a well-ventilated area .
Future Directions
Boronic acids, including “(6-Morpholinopyridin-2-yl)boronic acid”, have potential for further exploration in the field of organic synthesis, particularly in the development of new Suzuki–Miyaura coupling reactions . Their unique reactivity and stability make them valuable tools in the creation of new carbon–carbon bonds .
properties
IUPAC Name |
(6-morpholin-4-ylpyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-9(11-8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONPJFKNMVJHJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2CCOCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671289 |
Source


|
| Record name | [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Morpholinopyridin-2-yl)boronic acid | |
CAS RN |
1310385-04-6 |
Source


|
| Record name | [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


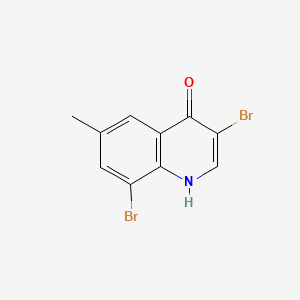

![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)


